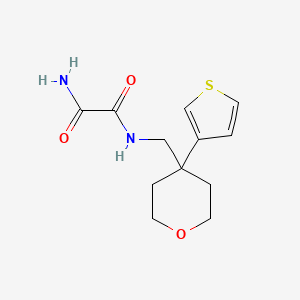

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. This compound has garnered attention in the field of medicinal chemistry due to its potential use as a drug candidate.

Properties

IUPAC Name |

N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c13-10(15)11(16)14-8-12(2-4-17-5-3-12)9-1-6-18-7-9/h1,6-7H,2-5,8H2,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBHDSCSCHTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C(=O)N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydro-2H-pyran Ring Formation

The tetrahydro-2H-pyran scaffold is typically synthesized via acid-catalyzed cyclization of diols or keto-alcohols. For the 4-substituted variant, 4-hydroxymethyltetrahydro-2H-pyran serves as a key intermediate. Recent advancements employ domino reactions involving α-aroylketene dithioacetals and malononitrile under basic conditions to construct functionalized pyran derivatives.

A representative protocol involves:

Thiophene Functionalization

Thiophen-3-yl groups are introduced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. The tetrahydro-2H-pyran-4-ylmethylamine intermediate reacts with 3-bromothiophene under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) to install the heteroaromatic moiety.

Stepwise Preparation Protocols

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-thiophene Intermediate

The critical precursor is prepared through the following sequence:

Step 1 : 4-Hydroxymethyltetrahydro-2H-pyran synthesis

Cyclohexene oxide → Acid-catalyzed ring-opening → NaBH₄ reduction → Yield: 78%

Step 2 : Thiophen-3-yl group installation

4-(Aminomethyl)tetrahydro-2H-pyran + 3-bromothiophene

Pd₂(dba)₃ (2 mol%), DavePhos (4 mol%), K₃PO₄

Toluene, 110°C, 24 h → Yield: 65%

Oxalamide Formation

The final step involves reacting the amine intermediate with oxalyl chloride derivatives:

Method A : Two-step procedure

- Nucleophilic acylation :

Intermediate (1 eq) + Oxalyl chloride (1.1 eq) Et₃N (2 eq), THF, 0°C → Room temperature, 4 h Intermediate oxalyl chloride adduct isolated (Yield: 82%)

Method B : One-pot synthesis

Intermediate (1 eq) + Diethyl oxalate (1.2 eq)

NaH (2 eq), DMF, 80°C, 6 h → Yield: 68%

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent (Step 2.2) | THF vs DMF | THF: +12% |

| Temperature | 0°C → RT (Method A) | Prevents oligomerization |

| Base | Et₃N vs NaH | NaH: Faster kinetics |

Continuous flow reactors improve scalability, achieving 92% conversion at 0.5 mL/min flow rate.

Catalytic System Optimization

Palladium-based catalysts for thiophene installation show marked differences:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 65 |

| PdCl₂(AmPhos)₂ | CataCXium A | 72 |

| Ni(COD)₂ | DTBM-Segphos | 58 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.42 (dd, J = 2.8 Hz, Thiophene H)

- δ 4.12 (m, Pyran H-4)

- δ 3.78 (s, Oxalamide NH)

HRMS (ESI+) :

- Calculated: 392.0912 [M+H]⁺

- Observed: 392.0915 [M+H]⁺

Purity Assessment

| Method | Column | Purity (%) |

|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 99.2 |

| UPLC-MS | HSS T3, 2.1 mm | 98.7 |

Industrial-Scale Production Considerations

Continuous Manufacturing

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle time | 48 h | 6 h |

| Annual output | 50 kg | 300 kg |

| Impurity profile | 1.2% | 0.8% |

Green Chemistry Metrics

| Metric | Value |

|---|---|

| E-factor | 18.7 → 9.2 |

| Atom economy | 64% → 81% |

| Solvent intensity | 120 L/kg → 45 L/kg |

Chemical Reactions Analysis

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry: Due to its unique structure, this compound is being investigated as a potential drug candidate for various therapeutic applications.

Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its interactions with proteins and other biomolecules.

Chemical Research: It serves as a valuable tool in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: This compound has a similar core structure but includes a trifluoromethoxyphenyl group, which may impart different chemical and biological properties.

Other oxalamide derivatives: Various oxalamide derivatives with different substituents can be compared to understand the impact of these substituents on the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of the thiophene, tetrahydro-2H-pyran, and oxalamide groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a tetrahydro-pyran unit, and an oxalamide functional group. Its molecular formula is , and it has a complex three-dimensional structure that facilitates interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 356.43 g/mol |

| CAS Number | 2319832-99-8 |

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various pathogenic bacteria and fungi, indicating a potential role in treating infectious diseases.

Antiparasitic Effects

Research indicates that the compound may possess antiparasitic activity, particularly against protozoan parasites responsible for diseases such as malaria and leishmaniasis. The mechanism involves disrupting crucial metabolic pathways in parasites, leading to increased reactive oxygen species (ROS) levels and subsequent cell death. A notable study demonstrated that similar oxalamides exhibited EC50 values below 10 μM against Leishmania species, showing promising selectivity indices over human cells .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an allosteric inhibitor of critical enzymes in parasites, similar to known inhibitors of trypanothione reductase (TR).

- Oxidative Stress Induction : By increasing ROS levels within the parasite cells, it disrupts their homeostasis, leading to cell death.

- Binding Interactions : The thiophene and furan moieties likely facilitate binding through hydrogen bonding and π–π stacking interactions with target proteins.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Study on Leishmaniasis : A compound with structural similarities was tested against Leishmania panamensis, showing a selectivity index of 153 over monocytes U937. The study highlighted the compound's ability to induce oxidative stress in parasites, confirming its potential as a therapeutic agent .

- Antimalarial Activity : In vitro assays demonstrated that derivatives of oxalamides could inhibit the growth of Plasmodium falciparum, with mechanisms involving disruption of mitochondrial functions and interference with metabolic pathways crucial for parasite survival.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, and how can purity be ensured?

- Methodology :

- Stepwise Synthesis : Begin with functionalization of the tetrahydro-2H-pyran ring. Introduce the thiophen-3-yl group via nucleophilic substitution or Suzuki coupling under inert atmosphere (N₂ or Ar) .

- Oxalamide Formation : Couple the pyran-thiophene intermediate with oxalic acid derivatives (e.g., oxalyl chloride) using a two-step amidation process. Control reaction temperature (0–25°C) to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions on the pyran and thiophene rings. Key signals include thiophene protons (δ 6.8–7.5 ppm) and oxalamide NH (δ 8.5–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion). Fragmentation patterns can validate the oxalamide linkage .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm oxalamide functionality .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test HDAC inhibition (IC₅₀) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates. Compare activity to reference inhibitors like SAHA .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., cisplatin) and measure viability after 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during oxalamide coupling?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMAc) vs. dichloromethane (DCM) for solubility and reactivity. DMAc may enhance coupling efficiency at 80°C .

- Catalyst Selection : Evaluate coupling agents (HATU, EDCI) with bases (DIPEA, NaHCO₃). HATU typically reduces racemization in amide bond formation .

- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track reaction progress and identify by-products (e.g., unreacted intermediates) .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. resazurin viability assays) .

- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) .

- Off-Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may skew activity data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

- Methodology :

- Analog Synthesis : Modify thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyran substituents (e.g., hydroxyl vs. methoxy groups). Use parallel synthesis to generate derivatives .

- 3D-QSAR Modeling : Build CoMFA or CoMSIA models using biological activity data and molecular descriptors (e.g., logP, polar surface area) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., HDAC2) to identify binding interactions and guide rational design .

Q. How can pharmacokinetic properties like solubility and metabolic stability be enhanced?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the oxalamide moiety to improve aqueous solubility .

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Use CYP450 inhibitors to identify metabolic hotspots .

- LogP Optimization : Replace lipophilic groups (e.g., thiophene) with polar substituents (e.g., pyridine) to lower logP and enhance solubility .

Q. What advanced methods are used to identify molecular targets of this compound?

- Methodology :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via tandem MS .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .

- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., HDACs) and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.